molecular formula C9H9NO2 B13106516 2-methyl-5,6-dihydro-1H-indole-4,7-dione

2-methyl-5,6-dihydro-1H-indole-4,7-dione

Cat. No.: B13106516
M. Wt: 163.17 g/mol
InChI Key: WCADIVMVYCXMOS-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-1H-indole-4,7-dione ( 30728-00-8) is a high-purity chemical compound with the molecular formula C 9 H 9 NO 2 and a molecular weight of 163.17 g/mol. This structure belongs to the class of 1H-indole-4,7-diones, which are recognized as privileged scaffolds in medicinal chemistry due to their significant and diverse biological activities . The core research value of this indole-dione derivative lies in its potential as a precursor for the development of novel therapeutic agents. Compounds based on the 1H-indole-4,7-dione structure have demonstrated promising antifungal activity against a range of pathogenic fungi, including Candida krusei , Cryptococcus neoformans , and Aspergillus niger . Furthermore, structurally related 2-acyl-1H-indole-4,7-diones have been investigated for their potent cytotoxic activity against human cancer cell lines . The mechanism of action for such bioactive indole-diones is multifaceted; research indicates they can act as inhibitors of tubulin polymerization, thereby disrupting microtubule assembly and function in cells, a validated target for anticancer drug discovery . The indole nucleus is a near-ubiquitous component of biologically active molecules and is present in numerous FDA-approved drugs, underscoring its fundamental importance in drug discovery . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-methyl-5,6-dihydro-1H-indole-4,7-dione

InChI

InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h4,10H,2-3H2,1H3

InChI Key

WCADIVMVYCXMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methyl-5,6-dihydro-1H-indole-4,7-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid (MsOH) in methanol (MeOH), to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6-dihydro-1H-indole-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroindoles .

Mechanism of Action

The mechanism of action of 2-methyl-5,6-dihydro-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

The following compounds share structural or functional similarities with 2-methyl-5,6-dihydro-1H-indole-4,7-dione:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Synthesis Highlights Biological Activity References
2-Methyl-5,6-dihydro-1H-indole-4,7-dione Partially saturated indole 2-methyl, 4,7-dione Likely involves alkylation/oxidation* Not reported (inferred antimicrobial potential) -
5,6-Dichloro-2-methylbenzimidazole-4,7-dione Benzimidazole 2-methyl, 5,6-Cl, 4,7-dione Chlorination and nucleophilic substitution P2X3 receptor antagonist (analgesic)
3-Acetyl-1-(2,5-dimethylphenyl)-1H-indole-4,7-dione Aromatic indolequinone 3-acetyl, 1-(2,5-dimethylphenyl) Acetylation and Friedel-Crafts alkylation Antimicrobial (MIC = 8–16 µg/mL vs. MRSA)
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Tetrahydroquinoline 2-methyl, 4-ketone Cyclocondensation and LC-MS purification Not reported (scaffold for kinase inhibitors)
1,3-Oxazepine-4,7-dione derivatives Oxazepine Varied substituents Cycloaddition with Schiff bases and succinic anhydride Anticancer (caspase 3/7 activation)

*Inferred from methods for analogous indole/benzimidazole derivatives.

Physicochemical and Electronic Properties

  • Aromaticity vs.
  • Electron-Withdrawing Effects : The 4,7-dione groups increase electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
  • Substituent Effects : The 2-methyl group in the target compound may enhance steric hindrance, modulating receptor selectivity relative to bulkier substituents (e.g., trifluoromethyl in benzimidazole derivatives) .

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